molecular formula C19H21F2N5O B5559120 4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

Cat. No.: B5559120
M. Wt: 373.4 g/mol
InChI Key: LLCKCQAIOBDLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine is a useful research compound. Its molecular formula is C19H21F2N5O and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.17141663 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Synthesis of Novel Compounds : Research demonstrates the synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from natural products like visnaginone and khellinone. These compounds exhibit significant anti-inflammatory and analgesic activities, highlighting their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Molecular Interaction Studies

  • DNA Interaction Studies : A study on novel aminated benzimidazoquinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, showed their potential as DNA-specific fluorescent probes. This research underlines the utility of such compounds in molecular biology for DNA detection and interaction studies (Perin et al., 2011).

Chemical Synthesis and Characterization

  • Advanced Chemical Synthesis : The condensation of 2-aminofluorene with α, ω-dibromoalkanes in the presence of calcium hydroxide or sodium ethoxide forms N, N′-(2-fluorenyl) derivatives of piperazine, azetidine, pyrrolidine, piperidine, and hexamethyleneimine. This study showcases the versatility of such compounds in chemical synthesis and potential applications in material science or as intermediates in pharmaceutical synthesis (Barak, 1968).

Pharmacological and Biological Activity

  • Antiemetic and Pharmacological Properties : Research into 4-piperazinopyrimidines bearing a methylthio substituent revealed compounds with antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This highlights the therapeutic potential of structurally related compounds in addressing a range of physiological conditions (Mattioda et al., 1975).

Material Science and Supramolecular Chemistry

  • Hydrogen Bonding and Molecular Structures : A study on energetic multi-component molecular solids formed from tetrafluoroterephthalic acid with various aza compounds revealed the importance of hydrogen bonding and weak intermolecular interactions in assembling larger architectures. This research has implications for material science, particularly in the design of novel materials with specific properties (Wang et al., 2014).

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N5O/c20-14-4-3-5-15(21)17(14)18(27)25-12-10-24(11-13-25)16-6-7-22-19(23-16)26-8-1-2-9-26/h3-7H,1-2,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCKCQAIOBDLPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.